molecular formula C12H14ClN5 B12618526 6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917757-89-2

6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12618526
CAS No.: 917757-89-2
M. Wt: 263.72 g/mol
InChI Key: OZIYMGRZBQRNIE-UHFFFAOYSA-N
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Description

6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The structure of this compound features a pyrido[3,2-d]pyrimidine core with a chlorine atom at the 6th position and a piperidin-1-yl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a chloro-substituted pyrimidine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-1-yl group.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines, while oxidation and reduction can modify the functional groups on the piperidin-1-yl moiety.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the disruption of CDK-mediated phosphorylation events, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyridopyrimidine derivatives. Its ability to selectively inhibit certain enzymes makes it a valuable compound in drug discovery and development .

Properties

CAS No.

917757-89-2

Molecular Formula

C12H14ClN5

Molecular Weight

263.72 g/mol

IUPAC Name

6-chloro-4-piperidin-1-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C12H14ClN5/c13-9-5-4-8-10(16-9)11(17-12(14)15-8)18-6-2-1-3-7-18/h4-5H,1-3,6-7H2,(H2,14,15,17)

InChI Key

OZIYMGRZBQRNIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(C=C3)Cl)N

Origin of Product

United States

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